molecular formula C15H18ClF3N4O2 B2936698 Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate CAS No. 337919-63-8

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate

Cat. No.: B2936698
CAS No.: 337919-63-8
M. Wt: 378.78
InChI Key: FZPQOEYSYCUPKR-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions to form the piperazino derivative. This intermediate is then reacted with ethyl 3-iminopropanoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate
  • Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Uniqueness

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-iminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N4O2/c1-2-25-13(24)8-12(20)22-3-5-23(6-4-22)14-11(16)7-10(9-21-14)15(17,18)19/h7,9,20H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQOEYSYCUPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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